2-(2-(Nonylphenoxy)ethoxy)ethyl stearate
Description
Chemical Classification and Structural Overview in Research Contexts
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate (B1226849) is chemically classified as an ester of a nonylphenol ethoxylate and stearic acid. Its structure combines the characteristic features of an NPEO with a long-chain fatty acid. The nonylphenol group provides the primary hydrophobic anchor, the ethoxy group contributes to its hydrophilic nature, and the stearate tail adds another significant hydrophobic element.
The synthesis of such a compound would likely involve the esterification of a nonylphenol ethoxylate with stearic acid or its derivative. This process attaches the stearic acid molecule to the terminal hydroxyl group of the ethoxy chain.
Significance and Research Trajectories of 2-(2-(Nonylphenoxy)ethoxy)ethyl Stearate
The specific significance and research trajectories of this compound are not well-defined in the available scientific literature. While the broader class of NPEOs has been extensively studied, particularly concerning their environmental impact and biodegradation into nonylphenol, research dedicated to this specific ester is not readily found. nih.gov
Potential areas of research could include its unique surfactant properties due to the presence of the stearate group, its potential applications as an emulsifier or lubricant in specialized formulations, and its own biodegradation pathway and environmental fate. The addition of the stearate moiety could alter its surface activity, solubility, and interaction with other substances compared to standard NPEOs. However, without dedicated studies, these remain areas of speculation.
A significant portion of research on NPEOs has been driven by environmental concerns, as their degradation can lead to the formation of nonylphenol, a compound with endocrine-disrupting properties. wikipedia.org Future research on this compound would likely need to address its environmental profile in addition to its performance characteristics.
Data Tables
Due to the lack of specific research data for this compound, a detailed data table on its specific physicochemical properties cannot be provided. However, a table of its basic chemical identifiers is presented below.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 93982-20-8 | chemicalbook.com |
| Molecular Formula | C37H66O4 | chemicalbook.com |
| Molecular Weight | 574.91754 g/mol | chemicalbook.com |
| Synonyms | 2-[2-(2-Nonylphenoxy)ethoxy]ethyl octadecanoate, Octadecanoic acid, 2-[2-(2-nonylphenoxy)ethoxy]ethyl ester |
Properties
CAS No. |
93982-20-8 |
|---|---|
Molecular Formula |
C37H66O4 |
Molecular Weight |
574.9 g/mol |
IUPAC Name |
2-[2-(2-nonylphenoxy)ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C37H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-30-37(38)41-34-32-39-31-33-40-36-29-26-25-28-35(36)27-23-21-19-10-8-6-4-2/h25-26,28-29H,3-24,27,30-34H2,1-2H3 |
InChI Key |
UOPBRKAGOWPWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC1=CC=CC=C1CCCCCCCCC |
Origin of Product |
United States |
Synthesis and Advanced Characterization Methodologies for 2 2 Nonylphenoxy Ethoxy Ethyl Stearate
Synthetic Routes for 2-(2-(Nonylphenoxy)ethoxy)ethyl Stearate (B1226849) and Related Nonylphenol Ethoxylates
The synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate is a multi-step process that begins with the production of its precursors: nonylphenol and the subsequent ethoxylated intermediate.
Industrially, nonylphenols are produced through the acid-catalyzed alkylation of phenol (B47542) with a mixture of nonenes. This reaction yields a complex mixture of isomers, primarily para-substituted, with varied branching in the nonyl sidechain.
The resulting nonylphenol is then subjected to ethoxylation to produce the nonylphenol ethoxylate (NPE) intermediate, 2-(2-(nonylphenoxy)ethoxy)ethanol. This is achieved by reacting nonylphenol with ethylene (B1197577) oxide under basic conditions, often using a catalyst such as sodium hydroxide (B78521) or potassium hydroxide. The degree of ethoxylation, in this case, is controlled to average two ethylene oxide units per nonylphenol molecule.
Alkylation: Phenol + Nonene (acid catalyst) → Nonylphenol
Ethoxylation: Nonylphenol + 2 Ethylene Oxide (base catalyst) → 2-(2-(Nonylphenoxy)ethoxy)ethanol
Esterification: 2-(2-(Nonylphenoxy)ethoxy)ethanol + Stearic Acid (acid catalyst) ⇌ this compound + Water
This synthetic approach allows for the tailored production of various nonylphenol ethoxylate-based surfactants by modifying the length of the ethoxy chain and the nature of the fatty acid used in the esterification step.
Advanced Spectroscopic Characterization in Research
Spectroscopic techniques are indispensable for the structural verification and analysis of synthesized compounds like this compound. Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the molecule's framework, functional groups, and mass.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the title compound. By analyzing chemical shifts, signal integrations, and splitting patterns, each part of the molecule can be identified.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the nonyl chain, the aromatic ring, the ethoxy groups, and the stearate chain. researchgate.netlibretexts.orgpressbooks.pub Protons on the aromatic ring typically appear in the downfield region (δ 6.5-7.5 ppm). The protons of the ethoxy groups (-OCH₂CH₂O-) would resonate in the range of δ 3.5-4.5 ppm. The long alkyl chain of the stearate moiety would show a complex set of signals in the upfield region (δ 0.8-1.6 ppm), with the terminal methyl group appearing around δ 0.8-0.9 ppm. The methylene (B1212753) group adjacent to the ester oxygen (-C(=O)OCH₂-) would be shifted downfield compared to other methylene groups in the chain.
Similarly, ¹³C NMR provides detailed information about the carbon skeleton. The carbonyl carbon of the ester group would be observed significantly downfield (δ 170-175 ppm). Carbons of the aromatic ring would appear in the δ 110-160 ppm range, while the carbons of the ethoxy and alkyl chains would resonate in the upfield region (δ 10-75 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Molecular Fragment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Stearate CH₃ | 0.8 - 0.9 |
| Stearate & Nonyl (CH₂)n | 1.2 - 1.6 |
| Stearate α-CH₂ (to C=O) | 2.2 - 2.4 |
| Ethoxy CH₂ groups | 3.6 - 4.4 |
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound would be dominated by several key absorption bands. researchgate.netresearchgate.netlibretexts.orgspectroscopyonline.com
A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretching vibration is expected around 1735-1750 cm⁻¹. libretexts.org The presence of the long alkyl chains (from both the nonyl and stearate moieties) would be confirmed by strong C-H stretching vibrations between 2850 and 3000 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would produce strong, complex bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Additionally, characteristic peaks for the substituted benzene (B151609) ring would be observed, including C=C stretching in the 1450-1600 cm⁻¹ region and C-H bending vibrations.
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O (Ester & Ether) | Stretch | 1000 - 1300 |
Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing non-ionic surfactants.
For this compound, the mass spectrum would be expected to show a molecular ion peak (e.g., [M+Na]⁺ or [M+NH₄]⁺), confirming its molecular weight. The fragmentation pattern would likely involve characteristic cleavages along the ethoxy chain and at the ester linkage. nih.govresearchgate.net A common fragmentation pathway for ethoxylated compounds is the sequential loss of ethylene oxide units (44 Da). researchgate.net Another prominent fragmentation would be the cleavage of the ester bond, leading to ions corresponding to the stearoyl cation or the nonylphenol ethoxylate fragment. Cleavage within the branched nonyl group can also produce a series of characteristic ions that can help identify the specific isomer of nonylphenol used in the synthesis. oup.comsigmaaldrich.com
Chromatographic Separations in Research Contexts
Chromatographic methods are essential for separating the target compound from reaction mixtures, analyzing its purity, and quantifying its presence in various matrices.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-ionic surfactants like this compound. mdpi.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.govresearchgate.net
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 or C8 silica-based column, is used. sielc.com The separation is achieved by eluting the sample with a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.nethplc.eu The more hydrophobic components of a mixture interact more strongly with the stationary phase and thus have longer retention times.
For the analysis of this compound, its high hydrophobicity, due to the long nonyl and stearate chains, would result in a significant retention time on a C18 column. Detection can be accomplished using a UV detector, as the phenyl ring is a strong chromophore (typically monitored around 220 nm or 275 nm), or with a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). sielc.com When coupled with mass spectrometry (LC-MS), HPLC provides a powerful tool for the separation and confident identification of the target compound and related impurities or oligomers. eag.comnih.govlcms.cznih.gov
Table 3: Typical HPLC Parameters for Analysis of Nonylphenol Ethoxylate Derivatives
| Parameter | Description |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18 or C8 bonded silica |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |
| Detection | UV (220 or 275 nm), ELSD, CAD, MS |
Gas Chromatography (GC) for Volatile Component Analysis
Gas chromatography (GC) is a premier analytical technique for the separation and quantification of volatile and semi-volatile compounds. In the context of this compound, GC is instrumental in identifying and measuring residual reactants from its synthesis, such as nonylphenol, ethylene oxide, and 2-(2-(nonylphenoxy)ethoxy)ethanol, as well as any volatile byproducts. The high boiling point of the primary compound makes GC an ideal method for analyzing these more volatile impurities.
Methodologies for the GC analysis of structurally similar compounds, such as nonylphenol ethoxylates and other fatty acid esters, provide a framework for developing a specific method for this stearate ester. nih.govtandfonline.comthermofisher.com Typically, a high-temperature capillary GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is employed.
Sample Preparation:
A direct injection of the sample, diluted in a suitable solvent like hexane (B92381) or dichloromethane, is often sufficient for the analysis of volatile impurities. For trace-level analysis, techniques such as headspace or solid-phase microextraction (SPME) can be utilized to concentrate the volatile analytes before their introduction into the GC system. researchgate.net
Instrumentation and Operating Conditions:
A hypothetical GC-MS method for the analysis of volatile components in this compound is outlined below. These parameters are based on established methods for related compounds and would require optimization and validation for this specific application. thermofisher.comnih.gov
Table 1: Hypothetical GC-MS Parameters for Volatile Component Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 10 min) |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan |
Detailed Research Findings:
While specific research on this compound is limited, studies on related nonylphenol ethoxylates and fatty acid esters highlight the efficacy of GC in quality control. For instance, GC-MS has been extensively used to identify and quantify residual nonylphenol isomers in various samples. tandfonline.com The separation of these isomers is challenging due to their structural similarity, often requiring high-resolution capillary columns and precise temperature programming.
Furthermore, research on the analysis of fatty acid ethyl esters has demonstrated the capability of GC to separate esters with varying chain lengths and degrees of unsaturation. nih.gov In the case of this compound, the primary focus would be on the detection of lower molecular weight, more volatile species.
The expected volatile components in a sample of this compound would primarily be unreacted starting materials. The retention times of these compounds would be significantly shorter than that of the main ester product.
Table 2: Expected Volatile Components and Their Significance
| Compound | Potential Source | Significance |
| Nonylphenol | Residual reactant | Endocrine-disrupting chemical, presence is regulated. nih.gov |
| 2-(2-(Nonylphenoxy)ethoxy)ethanol | Residual reactant | Indicates incomplete esterification. |
| Stearic Acid | Residual reactant | Can affect the physical properties of the final product. |
| Solvents (e.g., Toluene, Xylene) | Synthesis medium | Must be removed to meet product purity specifications. |
The quantification of these impurities is typically achieved by creating a calibration curve using certified reference standards for each potential volatile component. The peak area of each analyte in the sample chromatogram is then compared to the calibration curve to determine its concentration. The limits of detection (LOD) and quantification (LOQ) for such methods are generally in the low parts-per-million (ppm) range, ensuring high sensitivity. nih.gov
Interfacial Science and Behavior of 2 2 Nonylphenoxy Ethoxy Ethyl Stearate
Mechanisms of Surface Tension Reduction and Interfacial Adsorption
Nonionic surfactants like 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate (B1226849) lower the surface tension of a liquid or the interfacial tension between two immiscible liquids by adsorbing at the interface. This phenomenon is driven by the molecule's amphiphilic structure, which consists of a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In the case of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate, the nonylphenoxy and stearate groups constitute the hydrophobic portion, while the ethoxy groups form the hydrophilic part.
At an air-water or oil-water interface, these surfactant molecules orient themselves to minimize unfavorable interactions. The hydrophobic tails are expelled from the aqueous phase, aligning towards the air or oil phase, while the hydrophilic heads remain in the water. This arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension.
As the concentration of the surfactant in the bulk solution increases, more molecules migrate to the interface, causing a progressive decrease in surface tension until the interface is saturated. Beyond this point, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant. This concentration is known as the Critical Micelle Concentration (CMC).
Table 1: Typical Physical Properties of a Nonylphenol Ethoxylate Surfactant (NP-9)
| Property | Value |
|---|---|
| Actives, wt% | 90-100 |
| Cloud Point (1 wt% actives aqueous solution), °C | 54 |
| HLB (Hydrophilic-Lipophilic Balance) | 12.9 |
| Moles EO (Ethylene Oxide) | 9 |
| Appearance | Pale yellow liquid |
| pH, 1% aq solution | 6 |
| Viscosity at 25°C (77°F), cP | 243 |
| Density at 20°C (68°F), g/mL | 1.055 |
| Flash Pt, Closed Cup, ASTM D93 | 247°C (477°F) |
| Critical Micelle Concentration (CMC), ppm at 25°C | 60 |
Data for a commercial NP-9 type nonionic surfactant. The properties of this compound are expected to be influenced by the presence of the stearate group.
The adsorption of nonionic surfactants onto solid surfaces is influenced by the degree of ethoxylation. Studies on nonylphenol ethoxylates have shown that a lower number of ethylene (B1197577) oxide groups leads to a higher adsorption capacity on surfaces like sandstone. nih.gov This is because surfactants with smaller ethoxy groups are less soluble in the aqueous phase and thus have a greater tendency to adsorb at interfaces. nih.gov
Emulsification and Stabilization Mechanisms in Complex Systems
Emulsions are dispersions of one liquid in another immiscible liquid, such as oil in water (O/W) or water in oil (W/O). Surfactants like this compound are crucial for both the formation and stabilization of these systems.
The primary role of an emulsifier is to facilitate the dispersion of one liquid into another by reducing the interfacial tension between them. This reduction in energy makes it easier to break down the dispersed phase into smaller droplets. Once the emulsion is formed, the surfactant molecules adsorb at the oil-water interface, creating a protective film around the droplets. This film prevents the droplets from coalescing and the emulsion from breaking.
The stability of an emulsion is a complex phenomenon influenced by several factors, including the properties of the surfactant, the nature of the oil and water phases, and the presence of other components.
Role in Oil/Water Interfacial Tension Dynamics
The effectiveness of this compound as an emulsifier is directly related to its ability to lower the interfacial tension between oil and water. By accumulating at the interface, the surfactant molecules reduce the free energy of the system, which is necessary for the formation of a stable emulsion. The dynamics of this process are time-dependent, as the surfactant molecules need time to diffuse to and arrange themselves at the newly created interface during emulsification.
Research on nonionic surfactants has demonstrated their capability to significantly reduce oil-water interfacial tension. onepetro.org The magnitude of this reduction is dependent on the surfactant's concentration, temperature, and the salinity of the aqueous phase. The structure of the surfactant, particularly the balance between its hydrophilic and lipophilic parts (HLB value), plays a critical role in its interfacial activity.
Factors Influencing Emulsion Stability and Structure
The stability of emulsions stabilized by nonionic surfactants is governed by several interconnected factors:
Surfactant Concentration: An adequate concentration of the surfactant is necessary to fully cover the surface of the dispersed droplets and provide an effective barrier against coalescence.
Interfacial Film Properties: The adsorbed surfactant layer at the oil-water interface forms a physical barrier. The strength and elasticity of this film are crucial for emulsion stability. For nonionic surfactants, this stability is often attributed to steric hindrance, where the bulky hydrophilic chains prevent close approach of the droplets.
Droplet Size and Distribution: Emulsions with smaller and more uniform droplet sizes tend to be more stable. The efficiency of the emulsification process determines the initial droplet size distribution.
Phase Volume Ratio: The relative amounts of the oil and water phases can influence the type of emulsion formed (O/W or W/O) and its stability.
Temperature: Temperature can affect surfactant solubility, interfacial tension, and the viscosity of the phases, all of which impact emulsion stability. researchgate.net
Studies on ethoxylated nonylphenol surfactants have shown that emulsion stability can be enhanced by optimizing the oil/water ratio and temperature. researchgate.net For instance, in one study, the emulsification efficiency was found to be highest at a specific oil/water ratio and a low temperature. researchgate.net
Wetting Phenomena and Wettability Alteration Studies
Wetting refers to the ability of a liquid to maintain contact with a solid surface, resulting from intermolecular interactions when the two are brought together. The degree of wetting is determined by the balance between adhesive and cohesive forces and is often quantified by the contact angle. Surfactants like this compound can significantly alter the wetting properties of a liquid on a solid surface.
When a solution containing this surfactant is applied to a surface, the surfactant molecules can adsorb onto the solid. This adsorption can change the surface from being hydrophobic (water-repelling) to more hydrophilic (water-attracting), or vice versa. This modification of surface properties is known as wettability alteration.
The mechanism of wettability alteration by nonionic surfactants often involves the adsorption of the surfactant molecules onto the surface. The orientation of the adsorbed molecules determines the resulting wettability. For instance, if the hydrophobic tails of the surfactant adsorb onto a hydrophobic surface, the exposed hydrophilic heads will make the surface more water-wet.
Research on nonylphenol ethoxylates has demonstrated their effectiveness in altering the wettability of surfaces like sandstone. nih.gov This property is particularly important in applications such as enhanced oil recovery, where altering the wettability of reservoir rock from oil-wet to water-wet can improve oil displacement. nih.gov The degree of ethoxylation has been shown to influence the efficiency of wettability alteration, with different chain lengths being optimal for different conditions. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nonylphenol |
| Ethylene oxide |
Self Assembly and Supramolecular Organization of 2 2 Nonylphenoxy Ethoxy Ethyl Stearate
Micellization Behavior and Critical Micelle Concentration (CMC) Determination
No experimental data has been found that describes the process by which 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate (B1226849) monomers associate to form micelles in a solvent. Furthermore, there are no reported values for its Critical Micelle Concentration (CMC), which is the fundamental concentration at which micelle formation begins.
Formation of Mixed Micelles with Other Surfactants and Macromolecules
There is a lack of research on the interaction of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate with other types of surfactants (anionic, cationic, or zwitterionic) or with polymers to form mixed micellar systems. Such studies are crucial for understanding how the properties of the micelles can be tuned for various applications.
Advanced Characterization of Self-Assembled Structures
Detailed structural analysis of the aggregates formed by this compound is not present in the current body of scientific literature. This includes:
Interactions of 2 2 Nonylphenoxy Ethoxy Ethyl Stearate with Biomimetic Systems
Interactions with Model Lipid Bilayers and Membranes
The amphipathic nature of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate (B1226849), possessing both a hydrophilic ethoxylate chain and a hydrophobic nonylphenyl and stearate portion, dictates its interaction with lipid bilayers. These interactions are crucial in understanding the compound's potential effects on cell membrane structure and function.
Nonylphenol ethoxylates are known to significantly alter the permeability and structural integrity of lipid membranes. Studies on various NPEs have demonstrated their capacity to increase the transport of molecules across cellular monolayers. For instance, in the presence of NPEs, an increase in the transport of mannitol (B672) across Caco-2 cell monolayers has been observed, accompanied by a reduction in transepithelial electrical resistance (TEER), which is an indicator of decreased membrane integrity. The magnitude of this effect is often correlated with the length of the ethoxylate chain.
The incorporation of a long, saturated stearate tail in 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate would likely enhance its partitioning into the hydrophobic core of the lipid bilayer. This deep insertion could further disrupt the ordered packing of phospholipids, leading to an even greater increase in membrane fluidity and permeability compared to NPEs with shorter or no alkyl chains. The bulky nature of the entire molecule could create significant perturbations within the bilayer, potentially compromising its structural integrity at lower concentrations than what is observed for simpler NPEs.
Table 1: Effect of Nonylphenol Ethoxylates on Membrane Permeability
| NPE Compound | Concentration | Effect on Mannitol Transport | Effect on TEER |
|---|---|---|---|
| NP-9 | Varies | Increased | Reduced |
The intercalation of non-ionic surfactants like NPEs into a lipid bilayer is a spontaneous process driven by hydrophobic interactions. The nonylphenyl group inserts into the nonpolar core of the membrane, while the hydrophilic ethoxy chains remain oriented towards the aqueous environment. At low concentrations, this intercalation primarily increases the fluidity of the membrane.
As the concentration of the surfactant increases, the accumulation of these molecules within the bilayer can lead to more significant structural rearrangements. At a critical concentration, the surfactant molecules may aggregate, forming micelles within the membrane, which can evolve into transient or stable pores. This pore formation is a key mechanism by which surfactants increase membrane permeability. The process is often concentration-dependent, with complete solubilization of the membrane into mixed micelles occurring at very high surfactant-to-lipid ratios.
The this compound molecule, with its substantial hydrophobic volume, would be expected to be a potent membrane-disrupting agent. The stearate chain, in addition to the nonylphenyl group, would contribute to a larger hydrophobic cross-section, potentially favoring the formation of non-lamellar phases within the membrane, which are precursors to pore formation. The energy barrier for pore formation might be lowered due to the significant local disruption in lipid packing caused by the bulky hydrophobic domain of the molecule.
Interactions with Model Proteins and Lipoproteins
The interaction of surfactants with proteins is a complex phenomenon that can lead to a range of effects, from stabilization to denaturation and the formation of specific complexes.
Non-ionic surfactants can interact with proteins through hydrophobic and, to a lesser extent, hydrophilic interactions. The nature of this interaction depends on both the surfactant's properties and the protein's structure and surface characteristics. In some cases, surfactants can bind to the hydrophobic domains of proteins, which can either stabilize the native conformation or, at higher concentrations, lead to unfolding and denaturation. The ethoxylate chain can also form hydrogen bonds with polar residues on the protein surface.
For this compound, the large hydrophobic moiety would likely exhibit a strong affinity for exposed hydrophobic patches on protein surfaces. This could potentially lead to the disruption of tertiary and quaternary protein structures. The stearate tail could further enhance this interaction, potentially leading to a more pronounced denaturing effect compared to standard NPEs. However, at sub-micellar concentrations, it is also possible that the binding of a few surfactant molecules could stabilize a protein by preventing aggregation.
Surfactants are well-known to form complexes with proteins. Below the critical micelle concentration (CMC), individual surfactant molecules can bind to proteins. Above the CMC, protein-micelle complexes can form, where the protein may be encapsulated within or associated with surfactant micelles. Studies have shown that nonylphenol ethoxylates can interact with proteins such as P-glycoprotein. nih.gov
The formation of complexes between this compound and proteins would be driven by the hydrophobic effect. The nonylphenyl and stearate components would seek to minimize their contact with water by associating with the hydrophobic interior of proteins or by forming mixed micelles that incorporate the protein. The specific nature of these complexes would be highly dependent on the protein and the concentration of the surfactant. The presence of the stearate group could lead to the formation of larger and more stable complexes due to increased hydrophobic interactions.
Interactions with lipoproteins, which are themselves assemblies of lipids and proteins, would be particularly complex. The surfactant could potentially integrate into the lipid component of the lipoprotein, displace endogenous lipids, and interact with the apolipoprotein components, thereby altering the structure and function of the lipoprotein particle.
Table 2: General Surfactant-Protein Interaction Effects
| Surfactant Concentration | Primary Interaction Mechanism | Potential Effects on Protein |
|---|---|---|
| Below CMC | Binding of individual molecules to hydrophobic sites | Stabilization or minor conformational changes |
| Above CMC | Formation of protein-micelle complexes | Unfolding, denaturation, or solubilization |
Environmental Fate and Degradation Pathways of 2 2 Nonylphenoxy Ethoxy Ethyl Stearate and Its Analogs
Biodegradation Mechanisms by Microbial Systems
The biodegradation of NPEOs in microbial systems, such as those found in wastewater treatment plants and natural aquatic environments, is a primary pathway for their transformation. mdpi.comresearchgate.net This process is influenced by factors like the microbial community present, oxygen availability, and temperature. iwaponline.com
The biotransformation of NPEOs proceeds through both oxidative and non-oxidative pathways. Under aerobic conditions, the primary degradation mechanism often involves the shortening of the hydrophilic ethoxylate chain. researchgate.netresearchgate.net One key oxidative route is the ω-carboxylation of the ethoxylate chain, which is then followed by a gradual shortening of the chain. nih.govnih.gov This process leads to the formation of carboxylated intermediates. nih.gov Concurrently, oxidation of the hydrophobic nonyl chain can also occur. nih.gov
Another proposed aerobic pathway involves the stepwise cleavage of the ether bonds in the ethoxylate chain, leading to the formation of shorter-chain NPEOs. researchgate.netnih.gov In some cases, a central fission of the molecule has been observed, breaking the bond between the ethoxy chain and the nonylphenol moiety. nih.gov
Under anaerobic conditions, the degradation pathway differs. The primary process is the shortening of the ethoxylate chain, often leading to the accumulation of short-chain NPEOs and, ultimately, nonylphenol. mdpi.comresearchgate.net
A significant concern with the biodegradation of NPEOs is the formation of more persistent and potentially more toxic degradation products. iwaponline.com The most well-documented and environmentally significant of these is nonylphenol (NP) . wikipedia.orgiwaponline.comnih.gov Nonylphenol is formed through the microbial shortening of the ethoxylate chain of the parent compound, particularly under anaerobic conditions found in sewage treatment plants and sediments. wikipedia.orgmdpi.com
Nonylphenol is more persistent than the original NPEOs, with a half-life in sediment that can be over 60 years. wikipedia.orgiwaponline.com It is also more lipophilic, meaning it has a higher tendency to bioaccumulate in organisms. nih.gov Other identified degradation products include short-chain nonylphenol ethoxylates (e.g., NP1EO and NP2EO) and carboxylated derivatives such as nonylphenol ethoxycarboxylates (NPECs). mdpi.comeag.com While the parent compounds are not considered persistent, these degradation products, especially nonylphenol, exhibit greater persistence in the environment. iwaponline.com
Table 1: Key Biodegradation Products of Nonylphenol Ethoxylates
| Degradation Product | Formation Pathway | Environmental Significance |
| Nonylphenol (NP) | Shortening of the ethoxylate chain, especially under anaerobic conditions. mdpi.comresearchgate.net | Persistent, bioaccumulative, and known endocrine disruptor. wikipedia.orgiwaponline.comeag.com |
| Short-chain NPEOs (NP1EO, NP2EO) | Incomplete degradation of the ethoxylate chain. mdpi.comeag.com | More toxic than long-chain NPEOs and precursors to nonylphenol. eag.com |
| Nonylphenol Ethoxycarboxylates (NPECs) | ω-carboxylation of the ethoxylate chain under aerobic conditions. nih.goveag.com | Intermediate degradation products. |
| Carboxylated Alkylphenoxy Ethoxycarboxylates (CAPECs) | Oxidation of both the nonyl and ethoxylate chains. nih.gov | Metabolites formed during aerobic degradation. |
Photocatalytic and Advanced Oxidation Process Degradation Studies
To address the persistence of NPEOs and their degradation products, various advanced oxidation processes (AOPs) have been investigated for their effective removal from water. acs.orgresearchgate.netnih.gov These technologies utilize highly reactive species, such as hydroxyl radicals, to break down complex organic molecules. scispace.com
Studies have explored several AOPs for the degradation of NPEOs, including:
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. It has been shown to be effective in degrading NPEOs, with removal rates of up to 98% being achieved. unina.it
Photo-Fenton (UV/H₂O₂/Fe²⁺): This method uses UV light to enhance the Fenton reaction, which generates hydroxyl radicals from hydrogen peroxide and ferrous ions. It has demonstrated good results for NPEO degradation. acs.orgscirp.org
TiO₂ Heterogeneous Photocatalysis: In this process, titanium dioxide is used as a photocatalyst that, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. This has also been shown to be a viable method for treating NPEO-containing water. acs.orgresearchgate.net
Research indicates that these photochemical processes can significantly reduce the concentration of NPEOs in water. acs.org The degradation pathways in these systems are complex, involving the shortening of the ethoxylate chain and the oxidation of the alkyl chain and benzene (B151609) ring. nih.gov Importantly, some studies have shown that these advanced oxidation processes can degrade NPEOs without forming the toxic intermediate, 4-nonylphenol. acs.org
Table 2: Comparison of Advanced Oxidation Processes for NPEO Degradation
| AOP Method | Description | Key Findings |
| UV-C/H₂O₂ | Utilizes direct UV-C irradiation and hydrogen peroxide to generate hydroxyl radicals. | Achieves high degradation of NPEOs, but mineralization can be poor. acs.orgunina.it |
| Photo-Fenton (UV-A/H₂O₂/Fe²⁺) | Employs UV-A light, hydrogen peroxide, and ferrous ions. | Effective for NPEO degradation. acs.orgscirp.org |
| TiO₂ Heterogeneous Photocatalysis (HP) | Uses UV-A light and a titanium dioxide catalyst. | Good degradation results, but the mechanism can be complex due to intermediate adsorption on the catalyst surface. acs.orgresearchgate.net |
| Direct UV-C Photolysis | Involves direct irradiation with UV-C light. | Can degrade NPEOs, but mineralization is limited. acs.orgnih.gov |
Analytical Detection and Quantification in Environmental Matrices
The detection and quantification of 2-(2-(nonylphenoxy)ethoxy)ethyl stearate (B1226849) and its analogs in various environmental matrices like water, sediment, and soil are crucial for monitoring their environmental fate and assessing potential risks. duke.eduresearchgate.net Due to the complexity of these compounds and their degradation products, sophisticated analytical techniques are required.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used and effective method for the analysis of NPEOs and their metabolites. eag.comduke.eduresearchgate.net This technique allows for the separation of different ethoxymers and their subsequent identification and quantification based on their mass-to-charge ratio. eag.comduke.edu The use of isotope-dilution surrogate standards, such as ¹³C-labeled NPEO analogs, can improve the accuracy and precision of these measurements. duke.eduresearchgate.net
Other analytical methods include gas chromatography-mass spectrometry (GC-MS), which is particularly useful for the analysis of the more volatile degradation product, nonylphenol. gov.bc.ca Solid-phase extraction (SPE) is a common sample preparation technique used to concentrate the analytes from environmental samples before instrumental analysis. gov.bc.caresearchgate.net
Method detection limits for individual NPEOs can be in the low picogram range when injected on-column, allowing for the detection of these compounds at environmentally relevant concentrations. duke.eduresearchgate.net Concentrations of NPEOs in environmental samples can vary widely, with higher levels often found in the influent of sewage treatment plants compared to the final effluent. nih.govresearchgate.net
Table 3: Analytical Techniques for the Detection of NPEOs and their Degradation Products
| Analytical Technique | Description | Application |
| HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) | Separates compounds based on their polarity and then detects them based on their mass-to-charge ratio. eag.comgov.bc.ca | Quantification of a wide range of NPEOs and their carboxylated metabolites in water and sediment. duke.eduresearchgate.netnih.gov |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds based on their boiling points and then detects them by mass. gov.bc.ca | Primarily used for the analysis of nonylphenol and octylphenol. gov.bc.ca |
| Solid-Phase Extraction (SPE) | A sample preparation technique used to concentrate and purify analytes from a solution. gov.bc.caresearchgate.net | Pre-concentration of NPEOs and their degradation products from water samples before analysis. gov.bc.ca |
Structure Function Relationships and Molecular Design Principles for 2 2 Nonylphenoxy Ethoxy Ethyl Stearate
Impact of Ethoxylation Degree on Surfactant Properties and Performance
For nonylphenol ethoxylates (NPEs), a category to which 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate (B1226849) belongs, the length of the polyoxyethylene chain is fundamental to its performance. shreechem.in A low degree of ethoxylation results in a molecule with a dominant hydrophobic character, making it less soluble in water and more soluble in oil (lipophilic). Conversely, a high degree of ethoxylation increases the length of the hydrophilic chain, enhancing water solubility and altering its function. rimpro-india.com
Research on alcohol ethoxylates demonstrates that a specific degree of ethoxylation is often optimal for a particular application. For instance, a study identified that for degreasing purposes, a degree of ethoxylation around five ethylene (B1197577) oxide (5EO) units provides the ideal HLB. nouryon.com Deviating from this optimal number can lead to undesirable effects; excessive ethoxylation can dilute the surfactant's primary function and contribute to issues like increased viscosity and foaming, while insufficient ethoxylation can result in poor solubility. nouryon.com The physical state of ethoxylates, ranging from liquid to waxy solid, also depends on the length of the ethoxy chain. rimpro-india.comnih.gov
The following table illustrates the general relationship between the degree of ethoxylation and the resulting properties of a nonionic surfactant.
| Degree of Ethoxylation (Number of Ethoxy Units) | Dominant Character | Water Solubility | Typical Application |
|---|---|---|---|
| Low (1-4) | Hydrophobic / Lipophilic | Poor / Dispersible | Water-in-Oil (W/O) Emulsifiers, Defoamers |
| Medium (5-10) | Balanced | Moderate / Cloudy Solution | Detergents, Oil-in-Water (O/W) Emulsifiers, Wetting Agents |
| High (11+) | Hydrophilic | High / Clear Solution | Solubilizers, Stabilizers, High-Temperature Detergents |
Influence of Hydrophobic Tail (Nonylphenoxy and Stearate Moieties) on Interfacial Activity
The interfacial activity of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate is profoundly influenced by its unique dual-component hydrophobic tail: the nonylphenoxy group and the stearate moiety. This complex structure, featuring both an alkyl-aromatic and a long-chain aliphatic ester group, is key to its effectiveness as a surfactant. The molecule's amphipathic nature—possessing both hydrophobic and hydrophilic sections—allows it to position itself at the interface between two immiscible phases, such as oil and water, and reduce the tension between them. ontosight.airimpro-india.com
The nonylphenoxy group consists of a phenol (B47542) ring attached to a branched nine-carbon (nonyl) chain. wikipedia.org This part of the molecule is a bulky, somewhat rigid hydrophobic anchor. The branched nature of the nonyl group affects how the surfactant molecules pack at an interface, influencing the curvature of micelles and the efficiency of surface tension reduction. Nonylphenol itself is a well-established hydrophobic precursor for a wide range of nonionic surfactants. shreechem.in
The stearate moiety is derived from stearic acid, an 18-carbon saturated fatty acid. This long, linear, and flexible alkyl chain provides a second, significant hydrophobic character to the molecule. Fatty acid esters are known to be very hydrophobic and are practically insoluble in water. hmdb.ca This stearate tail enhances the molecule's affinity for non-polar substances like oils and greases, strengthening its ability to pull them away from surfaces or emulsify them in an aqueous solution.
The combination of the bulky, aromatic nonylphenoxy group and the long, linear stearate tail creates a powerful hydrophobic anchor. This dual structure allows the surfactant to interact effectively with a wide variety of oils and non-polar surfaces, making it a versatile emulsifier and surface-active agent.
Theoretical Considerations in Molecular Design for Targeted Applications
The molecular structure of a surfactant like this compound is intentionally designed to meet the demands of specific applications. By systematically modifying its key components—the hydrophilic ethoxy chain and the hydrophobic tails—its performance characteristics can be finely tuned.
The central principle in this molecular design is the manipulation of the Hydrophilic-Lipophilic Balance (HLB) . The HLB is an empirical scale that helps predict a surfactant's behavior. For instance, surfactants with low HLB values (3-6) are typically suited for creating water-in-oil emulsions, while those with higher HLB values (8-18) are effective as oil-in-water emulsifiers, detergents, or solubilizers. By adjusting the degree of ethoxylation, a chemist can precisely set the HLB to match the requirements of a specific oil or system.
Another critical design consideration is the architecture of the hydrophobic group . The choice to include both a nonylphenoxy and a stearate moiety is a deliberate design choice. This combination provides a different type of interaction with non-polar phases than a single-tail hydrophobe would. This can be particularly useful for emulsifying complex mixtures of oils or for applications requiring strong adhesion to surfaces.
Furthermore, modern surfactant design emphasizes the creation of molecules with a specific, narrow distribution of ethoxylation degrees rather than a broad range. nouryon.com A "peaked" distribution, where the majority of molecules have the optimal number of ethoxy units, leads to higher efficiency and performance. This contrasts with older, standard ethoxylation processes that produce a wide range of molecular weights, including less effective or even detrimental fractions. nouryon.com For example, modifying a nonylphenol ethoxylate with a carboxyl group can enhance its foaming ability and stability in high-salinity environments, demonstrating targeted design for challenging conditions. mdpi.comresearchgate.net
The table below outlines how theoretical structural modifications can be used to target specific applications.
| Structural Modification | Effect on Properties | Targeted Application |
|---|---|---|
| Decrease Ethoxylation Degree | Lowers HLB, increases lipophilicity | Emulsifiers for W/O systems, coupling agents |
| Increase Ethoxylation Degree | Raises HLB, increases hydrophilicity and water solubility | Detergency in aqueous systems, O/W emulsifiers, solubilizers |
| Utilize a Narrow-Range Ethoxylation Process | Creates a more uniform product with higher efficiency | High-performance cleaners, specialty emulsifiers |
| Change from Stearate to a Shorter Chain (e.g., Laurate) | Reduces overall hydrophobicity, may alter packing at interfaces | Wetting agents, emulsifiers for less non-polar oils |
| Incorporate Propylene Oxide (Propoxylation) | Increases hydrophobicity, can reduce foam | Low-foaming detergents, defoaming agents |
Computational and Theoretical Modeling of 2 2 Nonylphenoxy Ethoxy Ethyl Stearate
Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Self-Assembly
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a surfactant like 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate (B1226849), MD simulations can elucidate its behavior at interfaces (e.g., oil-water or air-water) and its tendency to self-assemble into larger structures such as micelles. researchgate.netfrontiersin.org These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves. ijcce.ac.ir
Research on related nonylphenol ethoxylate (NPE) compounds demonstrates the utility of MD and similar coarse-grained techniques like Dissipative Particle Dynamics (DPD) in understanding surfactant behavior. mdpi.comresearchgate.netnih.gov For instance, MD simulations have been employed to study the adsorption of NPEs at various interfaces, revealing that polar interactions involving the ethoxylate groups are primary factors in the adsorption process. researchgate.net Simulations can detail the orientation of the surfactant molecules, with the hydrophobic nonylphenyl and stearate groups preferentially orienting away from aqueous phases and the hydrophilic ethoxy groups interacting with water. researchgate.net
In the context of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate, MD simulations could be used to:
Analyze Interfacial Films: Determine the packing density, orientation, and thickness of the surfactant monolayer at an oil-water interface. semanticscholar.orgrsc.org Studies on similar surfactants show that the molecular structure directly influences the stability and properties of the interfacial film. rsc.org
Predict Self-Assembly: Observe the spontaneous aggregation of individual surfactant molecules (monomers) into micelles in an aqueous solution. frontiersin.org The simulations can predict the critical micelle concentration (CMC), which is the concentration at which micelles begin to form, and characterize the size, shape, and structure of the resulting aggregates.
Investigate Dynamic Processes: Model the dynamic behavior of the surfactant, such as its diffusion at an interface or the exchange of monomers between micelles and the bulk solution. researchgate.net
The computational cost of simulating self-assembly processes, which occur over micro- to milliseconds, can be a limitation for traditional all-atom MD. frontiersin.org Therefore, coarse-grained methods like DPD, which group atoms into larger interacting particles, are often used to study these longer timescale phenomena while still capturing the essential physics of the system. frontiersin.orgmdpi.com
| Simulation Target | Key Parameters Investigated | Expected Insights for this compound |
| Interfacial Adsorption | Interfacial Tension (IFT), Molecular Orientation, Interfacial Thickness, Packing Density | Quantification of its efficiency in reducing oil-water IFT; understanding the arrangement of the nonylphenol and stearate moieties at the interface. |
| Micellar Self-Assembly | Critical Micelle Concentration (CMC), Aggregation Number, Micelle Shape and Size | Prediction of its aggregation behavior in solution, which is crucial for its function as an emulsifier or detergent. |
| Interaction with Surfaces | Adsorption Energy, Conformation on Solid Surfaces (e.g., polymers, minerals) | Elucidation of its performance in applications involving surface modification, such as in wetting agents or dispersants. |
Density Functional Theory (DFT) Approaches for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to surfactants to calculate a range of molecular properties that govern their reactivity and interactions. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of the size of this compound. researchgate.net
Studies on a series of nonylphenol ethoxylate (NPE) surfactants have successfully used DFT to gain insight into their electronic properties. mdpi.comnih.gov These calculations have revealed key structure-property relationships:
Solvation Energy: The Gibbs free energy of solvation (ΔGsolv) is a critical parameter indicating how favorably a surfactant dissolves in a solvent. DFT calculations, often combined with a continuum solvent model, have shown a linear relationship between ΔGsolv and the length of the ethylene (B1197577) oxide (EO) chain in NPEs; as the chain lengthens, the molecule becomes more stabilized in aqueous media. mdpi.comresearchgate.netresearchgate.net
Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. nih.gov For NPEs, the number of EO units has been found to have a negligible effect on the frontier orbital energies. mdpi.comresearchgate.net
Charge Distribution: DFT can map the distribution of electron charge across the molecule, identifying polar and nonpolar regions. In NPEs, calculations have shown that the oxygen atoms within the ethoxylate chain are not electronically equivalent, which influences their specific interactions with water molecules. mdpi.comresearchgate.net
For this compound, DFT calculations could provide detailed information on its electronic properties, including the influence of the stearate ester group. This would allow for the prediction of its reactivity, polarity, and interaction sites for hydrogen bonding and other intermolecular forces.
Table 1: Representative DFT-Calculated Properties for Nonylphenol Ethoxylate (NPE) Surfactants in Water mdpi.comresearchgate.net
| Surfactant | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Solvation Gibbs Energy (kcal/mol) |
|---|---|---|---|---|
| NPE-4 | -5.97 | -0.39 | 5.58 | -19.13 |
| NPE-7 | -5.98 | -0.38 | 5.60 | -25.09 |
| NPE-11 | -5.98 | -0.38 | 5.60 | -33.00 |
| NPE-15 | -5.98 | -0.37 | 5.62 | -40.25 |
Data derived from DFT calculations using the B3LYP functional and 6-31++G(d,p) basis set with the CPCM solvation model. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Prediction
Quantitative Structure-Activity Relationship (QSAR), and its counterpart for physical properties, QSPR (Quantitative Structure-Property Relationship), are computational modeling methods that aim to find a statistical relationship between the chemical structure of a molecule and a specific activity or property. researchgate.netrsc.org These models are essential for accelerating the design of new surfactants by predicting their properties without the need for synthesis and experimental testing. mdpi.com
The development of a QSAR/QSPR model for a surfactant like this compound involves several key steps:
Data Collection: A dataset of diverse surfactant molecules with experimentally measured values for the property of interest (e.g., CMC, surface tension, biodegradability) is compiled. mdpi.com
Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies from DFT) features. rsc.org
Model Development: Statistical or machine learning techniques, such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Graph Neural Networks (GNN), are used to build a mathematical model that correlates the descriptors with the observed activity. rsc.orgmdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable.
Recent advancements have utilized sophisticated machine learning approaches to build accurate QSPR models for surfactant properties. For example, a GNN-based model demonstrated high accuracy (R² = 0.87) in predicting CMC, limiting surface tension (γcmc), and maximal packing density (Γmax) across all types of surfactants. mdpi.comresearchgate.net By calculating the relevant molecular descriptors for this compound, such a validated QSAR/QSPR model could be used to predict its key functional properties.
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Provide insight into electronic properties, reactivity, and potential for intermolecular interactions. |
Applications in Advanced Material Science and Research Formulations
Role in Pharmaceutical Formulation Science
In the realm of pharmaceutical science, the effective delivery of active pharmaceutical ingredients (APIs) is paramount. The success of a drug often hinges on its formulation, which influences its solubility, stability, and bioavailability. 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate (B1226849) has been investigated for its potential to address some of the critical challenges in this field.
Enhancing Solubility and Stability of Active Pharmaceutical Ingredients
A significant hurdle in drug development is the poor solubility of many APIs. This can limit their absorption in the body and, consequently, their therapeutic effect. Research has explored the use of nonionic surfactants and emulsifying agents to improve the solubility of hydrophobic drugs. The structure of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate, with its lipophilic nonylphenoxy and stearate groups and its hydrophilic ethoxy chain, makes it a candidate for such applications. Studies have indicated that its presence in a formulation can increase the solubility of poorly water-soluble drugs.
The stability of APIs is another critical factor, as degradation can lead to loss of efficacy and the formation of potentially harmful byproducts. The chemical environment created by excipients in a formulation plays a crucial role in maintaining API stability. The properties of this compound may contribute to a stable microenvironment that protects sensitive APIs from degradation pathways such as hydrolysis and oxidation.
Liposome-Mediated Delivery Systems as Model Systems
Liposomes are microscopic vesicles composed of a lipid bilayer and are widely studied as drug delivery systems. They can encapsulate both hydrophilic and lipophilic drugs, protect them from degradation, and facilitate their transport to target sites in the body. The incorporation of surfactants and other molecules into the liposomal membrane can modify their properties, such as size, charge, and stability.
The potential of this compound in liposomal formulations has been a subject of research. Its amphipathic nature allows it to integrate into the lipid bilayer of liposomes, potentially influencing their fluidity and permeability. This can have implications for drug loading and release characteristics. Research in this area often utilizes liposomes as model systems to understand the interactions between the compound and biological membranes.
Functionality in Emulsion Polymerization Research
Emulsion polymerization is a widely used industrial process for the production of a variety of polymers and latexes. This process involves the polymerization of monomers in an emulsion, typically stabilized by surfactants. The choice of surfactant is critical as it affects the nucleation of polymer particles, the kinetics of the polymerization, and the properties of the final latex.
Utilization in Enhanced Oil Recovery Research
Enhanced oil recovery (EOR) refers to techniques used to increase the amount of crude oil that can be extracted from an oil field. Chemical EOR involves the injection of various chemicals, including surfactants, to alter the properties of the oil and the reservoir rock, thereby mobilizing trapped oil.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate with high purity?
- Methodology : A multi-step approach is recommended:
Etherification : React nonylphenol with ethylene oxide under alkaline conditions to form 2-(nonylphenoxy)ethanol ( ).
Esterification : Use stearic acid and the ethoxylated intermediate with a catalyst (e.g., sulfuric acid or lipase enzymes) under reflux.
Purification : Employ column chromatography or recrystallization to isolate the product. Monitor purity via thin-layer chromatography (TLC) or HPLC ( ).
- Key Challenges : Optimize reaction time and temperature to avoid side products like PEGylated byproducts ( ).
Q. Which analytical techniques are most suitable for structural validation of this compound?
- Techniques :
- NMR Spectroscopy : Confirm ester and ether linkages (¹H NMR: δ 4.2–4.4 ppm for –OCH₂CH₂O–; δ 2.3 ppm for –COO–) ( ).
- FTIR : Detect ester carbonyl (~1740 cm⁻¹) and aromatic C–O–C (1250 cm⁻¹) ().
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z ~650–700 for [M+Na]⁺) ( ).
Advanced Research Questions
Q. How does the stearate moiety influence the environmental persistence of nonylphenol ethoxylate derivatives?
- Experimental Design :
- Degradation Studies : Conduct aerobic/anaerobic biodegradation assays (OECD 301/302 guidelines) and monitor metabolites (e.g., nonylphenol, stearic acid) via LC-MS ( ).
- Partitioning Behavior : Measure octanol-water partition coefficients (log Kₒw) to assess bioaccumulation potential ( ).
Q. What strategies can elucidate interactions between this compound and lipid bilayers?
- Methodology :
- Langmuir Trough Experiments : Measure changes in monolayer surface pressure to assess membrane disruption.
- Fluorescence Microscopy : Use labeled analogs to track localization in model membranes (e.g., DOPC liposomes) ( ).
- Advanced Tools : Molecular dynamics simulations to predict binding affinities (no direct evidence; propose based on analogous PEG-stearate systems in ).
Q. How can batch-to-batch reproducibility challenges be mitigated during synthesis?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
